4-Bromopyrazolo[1,5-a]pyridin-5-amine
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Overview
Description
4-Bromopyrazolo[1,5-a]pyridin-5-amine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a bromine atom at the 4-position and an amine group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyrazolo[1,5-a]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with brominated pyridine derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromopyrazolo[1,5-a]pyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Products: Various substituted pyrazolo[1,5-a]pyridines.
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Scientific Research Applications
4-Bromopyrazolo[1,5-a]pyridin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe for studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Bromopyrazolo[1,5-a]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the associated biological pathway .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
6-Bromopyrazolo[1,5-a]pyridin-3-amine: Similar but with the bromine atom at a different position.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A more complex derivative with additional nitro groups
Uniqueness
4-Bromopyrazolo[1,5-a]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and amine groups make it a versatile intermediate for further chemical modifications and applications .
Properties
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-5(9)2-4-11-6(7)1-3-10-11/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNMTQVDRRTERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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